N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide, also known as DESI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DESI has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
Target of Action
The primary target of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling.
Mode of Action
It is known to interact with its target, the urokinase-type plasminogen activator
Pharmacokinetics
It has been analyzed using reverse phase (rp) hplc method , which suggests that it might be used for pharmacokinetic studies.
Advantages and Limitations for Lab Experiments
N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its ability to selectively detect and analyze specific biomolecules in tissue samples. However, N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide also has some limitations, including its relatively low sensitivity compared to other analytical techniques.
Future Directions
There are many potential future directions for research on N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the refinement of analytical techniques for its use in tissue analysis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide and its effects on cellular processes.
Synthesis Methods
N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-diethoxyaniline with p-toluenesulfonyl chloride in the presence of a base. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for the analysis of biological tissues and as a potential therapeutic agent. N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide has been shown to be effective in the detection of lipids, proteins, and other biomolecules in tissue samples, making it a valuable tool for researchers in the fields of biology and medicine.
properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-4-21-14-8-11-17(22-5-2)16(12-14)18-23(19,20)15-9-6-13(3)7-10-15/h6-12,18H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKRHCHBOMKVFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxyphenyl)-4-methylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.